molecular formula C13H9N5O2 B12487125 8-phenyl-2,4-dihydro-1H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(6H)-dione

8-phenyl-2,4-dihydro-1H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(6H)-dione

Cat. No.: B12487125
M. Wt: 267.24 g/mol
InChI Key: SBZQGZIQOXMIOG-UHFFFAOYSA-N
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Description

8-phenyl-2,4-dihydro-1H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(6H)-dione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique fused ring system that combines pyrrolo, triazolo, and pyrimidine moieties, making it a versatile scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-phenyl-2,4-dihydro-1H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(6H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under acidic or basic conditions. For instance, the reaction of ethoxymethylene malononitrile with hydrazine derivatives can lead to the formation of the triazolo ring, which is then fused with a pyrimidine ring through subsequent cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and continuous flow reactors to facilitate large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

8-phenyl-2,4-dihydro-1H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(6H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring or the heterocyclic core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

8-phenyl-2,4-dihydro-1H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(6H)-dione has several scientific research applications:

Properties

Molecular Formula

C13H9N5O2

Molecular Weight

267.24 g/mol

IUPAC Name

3-phenyl-1,5,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione

InChI

InChI=1S/C13H9N5O2/c19-11-9-10(18-12(15-11)16-17-13(18)20)8(6-14-9)7-4-2-1-3-5-7/h1-6,14H,(H,17,20)(H,15,16,19)

InChI Key

SBZQGZIQOXMIOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=C2N4C(=NNC4=O)NC3=O

Origin of Product

United States

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